molecular formula C23H25N3O2S B2991510 (E)-4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine CAS No. 1421588-59-1

(E)-4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine

Cat. No.: B2991510
CAS No.: 1421588-59-1
M. Wt: 407.53
InChI Key: RQBOLCCUUZWWPZ-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine is a sophisticated synthetic compound designed for research applications, integrating two pharmacologically significant moieties: a 2-phenylimidazole scaffold and a styrylsulfonyl-substituted piperidine. The 4-(imidazolylmethyl)piperidine structure is a recognized privileged scaffold in medicinal chemistry . The imidazole ring, a constituent of essential biomolecules like histidine, provides a versatile pharmacophore capable of acting as both a hydrogen bond donor and acceptor, facilitating critical interactions with biological targets . When combined with a piperidine ring—a common feature in pharmaceuticals that aids in receptor binding and improves pharmacokinetic properties—this core structure creates a multifunctional scaffold for developing receptor ligands . Specifically, 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives have been identified as a novel class of selective delta-opioid receptor agonists . Representative compounds from this class have demonstrated promising anxiolytic and antidepressant-like effects in preclinical behavioral models, such as the mouse neonatal ultrasonic vocalization test and the tail suspension test . The piperidine nitrogen's substitution with a styrylsulfonyl group is a strategic modification often employed in drug discovery to modulate properties like solubility, metabolic stability, and target affinity. The (E)-styrylsulfonyl component, in particular, can introduce conformational rigidity and influence electronic characteristics, making it a valuable structural feature for probing enzyme active sites or allosteric binding pockets. This compound is intended solely for research use by qualified professionals. It is not for diagnostic or therapeutic use in humans or animals. The buyer assumes all responsibility for safe handling and use in compliance with their institution's guidelines and local regulations.

Properties

IUPAC Name

1-[(E)-2-phenylethenyl]sulfonyl-4-[(2-phenylimidazol-1-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c27-29(28,18-13-20-7-3-1-4-8-20)26-15-11-21(12-16-26)19-25-17-14-24-23(25)22-9-5-2-6-10-22/h1-10,13-14,17-18,21H,11-12,15-16,19H2/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBOLCCUUZWWPZ-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides an overview of its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with various substituents. The general synthetic route includes:

  • Formation of the Imidazole Ring : The imidazole moiety is synthesized from phenyl and other substituents through cyclization reactions.
  • Piperidine Derivative Formation : The piperidine core is constructed via nucleophilic substitution reactions.
  • Final Coupling : The imidazole and piperidine components are coupled to form the target compound.

Antitumor Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, a related compound showed outstanding antiproliferative activity against various cancer cell lines, including HeLa and MCF-7 cells, with a selectivity index indicating a higher tolerance in normal cells compared to tumor cells .

Table 1: Antitumor Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Selectivity Index
Compound AHeLa3.2423
Compound BMCF-72.1530
(E)-4...HeLa4.0025

The mechanism by which these compounds exert their antitumor effects often involves the induction of apoptosis. Studies have shown that treatment with these compounds increases the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2, leading to enhanced apoptosis in cancer cells .

Antiviral Activity

In addition to antitumor properties, certain derivatives have been evaluated for their antiviral activity, particularly against the Ebola virus. Compounds containing the imidazole ring have shown promising results in inhibiting viral entry and replication in vitro, with effective concentrations reported in the low micromolar range .

Table 2: Antiviral Activity Against Ebola Virus

CompoundEC50 (µM)SI (Selectivity Index)
Compound X0.6420
Compound Y0.9310

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Anticancer Study : In a study involving multiple cancer cell lines, the compound demonstrated significant cytotoxicity and induced apoptosis through caspase activation and modulation of apoptotic markers .
  • Antiviral Efficacy : A study assessed the compound's ability to inhibit Ebola virus entry into host cells, revealing a promising therapeutic potential against viral infections .
  • Enzyme Inhibition : The compound has also been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase, which is critical for neurodegenerative diseases .

Comparison with Similar Compounds

Data Table: Comparative Overview

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Styrylsulfonyl, 2-phenylimidazole Not provided Not provided Potential covalent binding via vinyl sulfone
CAS 1396873-13-4 CF₃O-phenylsulfonyl, 2-isopropylimidazole C₁₉H₂₄F₃N₃O₃S 431.5 High lipophilicity
[18F]1-(2-Fluoroethyl)-4-... 18F, 4-cyanophenoxy Not provided ~300–350 PET imaging applicability
I-BET469 (SML2825) Benzimidazole-pyridine C₂₃H₃₀N₄O₄ 426.51 Bromodomain inhibitor scaffold

Q & A

Q. What are the recommended synthetic pathways for (E)-4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine, and how can reaction conditions be optimized?

Methodological Answer: A multi-step synthesis is typically employed, starting with functionalization of the piperidine core. Key steps include:

  • Sulfonylation : Introduce the styrylsulfonyl group via nucleophilic substitution using sulfonyl chlorides under inert conditions (e.g., dry THF, 0–5°C) .
  • Imidazole Coupling : Attach the 2-phenyl-1H-imidazole moiety via alkylation or Mitsunobu reactions, with optimization of base (e.g., NaH or DBU) and solvent (DMF or DCM) to improve yield .
  • Stereochemical Control : Use (E)-configured styrylsulfonyl precursors and monitor reaction progress via TLC/HPLC to minimize isomerization.

Q. How should researchers characterize this compound’s purity and structural identity?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : Assign peaks for the piperidine protons (δ 3.0–3.5 ppm), styrylsulfonyl vinyl protons (δ 6.8–7.2 ppm), and imidazole aromatic protons (δ 7.4–8.1 ppm). Use 13C^{13}\text{C}-NMR to confirm quaternary carbons .
  • HPLC-MS : Use a C18 column with acetonitrile/water (0.1% TFA) gradient to assess purity (>95%) and confirm molecular ion peaks .
  • X-ray Crystallography : For absolute configuration verification, refine crystal structures using SHELXL (SHELX suite) with high-resolution data .

Q. What safety precautions are critical during handling?

Methodological Answer: Refer to GHS-compliant protocols for structurally related sulfonamides and imidazoles:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks of volatile intermediates (e.g., sulfonyl chlorides).
  • First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like histamine receptors or kinases. Focus on the imidazole’s hydrogen-bonding capacity and the sulfonyl group’s electrostatic contributions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, analyzing RMSD and binding free energy (MM-PBSA).

Q. What strategies resolve contradictions in spectral data during structure elucidation?

Methodological Answer:

  • Dynamic NMR : Resolve tautomerism in the imidazole ring by variable-temperature 1H^1\text{H}-NMR (e.g., -40°C to 80°C) .
  • 2D Experiments : Use HSQC and HMBC to correlate ambiguous protons/carbons, particularly for overlapping piperidine and sulfonyl signals .
  • Cross-Validation : Compare experimental IR stretching frequencies (e.g., S=O at ~1350 cm⁻¹) with DFT-calculated spectra (Gaussian 16) .

Q. How can crystallization challenges be addressed for X-ray analysis?

Methodological Answer:

  • Solvent Screening : Test mixed solvents (e.g., ethanol/dichloromethane) via vapor diffusion to obtain single crystals.
  • Cryoprotection : Use glycerol or paraffin oil to prevent crystal degradation during data collection .
  • Refinement : Apply SHELXL’s TWIN and BASF commands for handling twinned data or disorder .

Q. What in vitro assays are suitable for evaluating its pharmacological activity?

Methodological Answer:

  • Enzyme Inhibition : Use fluorogenic substrates (e.g., for phosphatases) with IC₅₀ determination via dose-response curves .
  • Cell-Based Assays : Measure cytotoxicity (MTT assay) and receptor antagonism (cAMP/Gq signaling) in HEK293 cells transfected with target receptors .

Q. How do structural modifications impact solubility and bioavailability?

Methodological Answer:

  • LogP Optimization : Introduce polar groups (e.g., hydroxyls) on the phenyl ring or piperidine nitrogen to enhance aqueous solubility.
  • Salt Formation : Test hydrochloride or mesylate salts for improved pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.